molecular formula C38H54F3N7O8 B10823153 Difelikefalin (trifluoroacetate salt)

Difelikefalin (trifluoroacetate salt)

Cat. No.: B10823153
M. Wt: 793.9 g/mol
InChI Key: DNTIYNDNHLWSLZ-KGURMGBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of difelikefalin involves multiple steps, including the formation of peptide bonds between specific amino acids. The synthetic route typically includes the following steps:

    Peptide Bond Formation: The amino acids are sequentially coupled using standard peptide synthesis techniques.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

    Trifluoroacetate Salt Formation: The purified peptide is converted into its trifluoroacetate salt form by treatment with trifluoroacetic acid.

Industrial production methods for difelikefalin involve large-scale peptide synthesis using automated synthesizers and stringent purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Difelikefalin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions include oxidized and reduced forms of difelikefalin .

Scientific Research Applications

Difelikefalin has a wide range of scientific research applications, including:

Mechanism of Action

Difelikefalin exerts its effects by selectively activating kappa-opioid receptors (KORs) located on peripheral nerve terminals and certain immune cells. Activation of KORs on peripheral nerve terminals inhibits ion channels responsible for afferent nerve activity, reducing the transmission of pain signals. Additionally, activation of KORs on immune cells reduces the release of proinflammatory mediators, thereby alleviating pruritus .

Comparison with Similar Compounds

Difelikefalin is unique among kappa-opioid receptor agonists due to its high selectivity and peripheral restriction, which minimizes central nervous system side effects. Similar compounds include:

    Nalfurafine: Another kappa-opioid receptor agonist used for the treatment of pruritus.

    U-50488: A synthetic kappa-opioid receptor agonist used in research settings.

    Salvinorin A: A naturally occurring kappa-opioid receptor agonist derived from the plant Salvia divinorum.

Compared to these compounds, difelikefalin has a more favorable safety profile and is specifically approved for use in patients with chronic kidney disease .

Properties

Molecular Formula

C38H54F3N7O8

Molecular Weight

793.9 g/mol

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H53N7O6.C2HF3O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;3-2(4,5)1(6)7/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);(H,6,7)/t27-,28-,29-,30-;/m1./s1

InChI Key

DNTIYNDNHLWSLZ-KGURMGBCSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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